3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound that features a piperidine ring substituted with a 3-chlorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including nitrile formation and oxidation, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate: Another compound with a chlorophenyl group, known for its biological activities.
2- { [4- (4-Bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5: A compound with a similar piperidine structure, used in various chemical and biological studies.
Uniqueness
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile and an oxo group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2 |
InChI Key |
ZEKXVTVBOMEKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)Cl)C(=O)CC#N |
Origin of Product |
United States |
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